molecular formula C14H22N2O4S B6791061 N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide

N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide

Cat. No.: B6791061
M. Wt: 314.40 g/mol
InChI Key: ZAQIYTGUSIIYPT-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is a synthetic compound with a complex structure that includes a thian-3-yl group, an oxazole ring, and a carboxamide functional group

Properties

IUPAC Name

N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-9(2)14-16-10(3)12(20-14)13(17)15-7-11-5-4-6-21(18,19)8-11/h9,11H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQIYTGUSIIYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)C)C(=O)NCC2CCCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Thian-3-yl Group: This step involves the oxidation of a thiane derivative to introduce the 1,1-dioxo functionality. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

    Oxazole Ring Construction: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Coupling Reactions: The final step involves coupling the thian-3-yl derivative with the oxazole carboxamide under conditions that facilitate the formation of the desired amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thian-3-yl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield dihydrooxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Dihydrooxazole derivatives.

    Substitution Products: Functionalized oxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology

This compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a scaffold for the development of bioactive molecules.

Medicine

In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the thian-3-yl group can undergo redox reactions, influencing the compound’s biological activity. The carboxamide group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide: Similar structure but with the carboxamide group at a different position on the oxazole ring.

Uniqueness

N-[(1,1-dioxothian-3-yl)methyl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of the thian-3-yl group and the oxazole ring provides a distinct chemical environment that can be exploited for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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